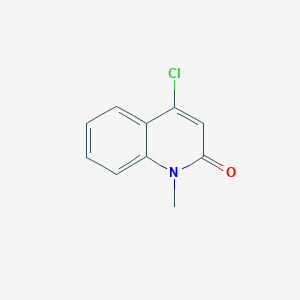

4-chloro-1-methylquinolin-2(1H)-one

Übersicht

Beschreibung

4-chloro-1-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 4-position and a methyl group at the 1-position of the quinolinone ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-chloro-1-methylquinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones through an intramolecular nucleophilic cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of concentrated sulfuric acid as a catalyst ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro group is highly reactive toward nucleophiles, enabling the synthesis of sulfanyl, hydrazino, azido, and amino derivatives .

Thiation

Reaction with thiourea under fusion conditions replaces the chloro group with a sulfanyl group:

Reagents : Thiourea, ethanol, reflux (4 h)

Product : 4-Sulfanyl-1-methylquinolin-2(1H)-one

Yield : 65%

Hydrazination

Hydrazine hydrate substitutes the chloro group with hydrazino:

Reagents : Hydrazine hydrate, ethanol, reflux (4 h)

Product : 4-Hydrazino-1-methylquinolin-2(1H)-one

Yield : 53%

Azidation

Sodium azide in DMF displaces chlorine to form an azido derivative:

Reagents : NaN₃, DMF, reflux (2 h)

Product : 4-Azido-1-methylquinolin-2(1H)-one

Yield : 78%

Thioalkylation and Arylthioether Formation

The sulfanyl intermediate undergoes S-alkylation or S-arylation :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| S-Alkylation | Ethyl iodide, NaOEt, ethanol | 4-Ethylthio-1-methylquinolin-2(1H)-one | 72% |

| S-Arylation | Thiophenol, NaOEt, ethanol | 4-Phenylthio-1-methylquinolin-2(1H)-one | 68% |

Azido-to-Amino Conversion

The azido derivative undergoes Staudinger reaction followed by hydrolysis to yield aminoquinolinone :

-

Staudinger Reaction :

Reagents : Triphenylphosphine, benzene, reflux (3 h)

Intermediate : 4-(Triphenylphosphoranylideneamino)-1-methylquinolin-2(1H)-one

Yield : 85% -

Acid Hydrolysis :

Reagents : HCl, reflux (4 h) → Neutralization with NaOH

Product : 4-Amino-1-methylquinolin-2(1H)-one

Yield : 89%

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups :

Suzuki Coupling

Conditions : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C (12 h)

Product : 4-Aryl-1-methylquinolin-2(1H)-one

Typical Yield : 70–85%

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, amine, Cs₂CO₃, toluene, 100°C (24 h)

Product : 4-(Dialkylamino)-1-methylquinolin-2(1H)-one

Yield : 60–75%

Functionalization via Tosylate Intermediate

The 4-hydroxy precursor (generated via hydrolysis) is converted to a tosylate for enhanced leaving-group ability :

Reagents : Tosyl chloride, pyridine, reflux (2 h)

Product : 4-Tosyloxy-1-methylquinolin-2(1H)-one

Yield : 82%

This tosylate reacts efficiently with nucleophiles like azide or hydrazine at lower temperatures compared to the chloro analog .

Ring Modification and Cyclization

The quinolinone scaffold undergoes cyclization with binucleophiles to form fused heterocycles :

| Binucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine | Ethanol, reflux (6 h) | Pyrazolo[4,3-c]quinolin-4(5H)-one | 58% |

| Thiourea | HCl, ethanol, reflux (8 h) | Thiazolo[5,4-c]quinolin-4(5H)-one | 63% |

Hydrolysis and Oxidation

-

Ester Hydrolysis : 4-Alkylthio derivatives hydrolyze to carboxylic acids under acidic conditions :

Reagents : H₂SO₄ (70%), reflux (3 h) → 4-Mercapto-1-methylquinolin-2(1H)-one-3-carboxylic acid (Yield: 76%) -

Oxidation : Thioethers oxidize to sulfones with H₂O₂ :

Reagents : H₂O₂, acetic acid, 50°C (2 h) → 4-Ethylsulfonyl-1-methylquinolin-2(1H)-one (Yield: 88%)

Key Spectral Data

-

4-Azido Derivative : IR ν 2100 cm⁻¹ (N₃ stretch); ¹H NMR δ 6.90 (s, H-3) .

-

4-Amino Derivative : ¹H NMR δ 5.20 (br s, NH₂); MS m/z 190 [M+H]⁺ .

This comprehensive profile demonstrates the versatility of 4-chloro-1-methylquinolin-2(1H)-one as a scaffold for generating bioactive analogs, supported by reproducible synthetic protocols and spectroscopic validation.

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

4-Chloro-1-methylquinolin-2(1H)-one has demonstrated notable analgesic properties. In studies involving various pain models, such as the hot plate and tail flick tests, this compound exhibited significant analgesic effects comparable to standard analgesics. For instance, a study reported that derivatives of this compound showed effective anti-nociceptive activity in mice, indicating its potential for pain management therapies .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Research indicates that derivatives of this compound exhibit moderate to high efficacy against various cancer cell lines. For example, one study highlighted that certain derivatives had IC50 values in the range of 26.54 μg/ml to 28.82 μg/ml against breast cancer cell lines (MDA-MB231) and other cancer types . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Antimicrobial Activity

Another area of application is in antimicrobial research. Compounds derived from this compound have shown activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Synthetic Applications

Research has also focused on elucidating the mechanisms by which these compounds exert their biological effects. For instance, studies have shown that the analgesic activity may be linked to interactions with specific receptors involved in pain modulation .

Wirkmechanismus

The mechanism of action of 4-chloro-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloroquinolin-2(1H)-one: Lacks the methyl group at the 1-position.

1-methylquinolin-2(1H)-one: Lacks the chlorine atom at the 4-position.

Quinolin-2(1H)-one: Lacks both the chlorine and methyl groups.

Uniqueness

4-chloro-1-methylquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

4-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolone family, characterized by a chlorine atom at the 4-position and a methyl group at the 1-position of the quinoline ring. Its molecular formula is C10H8ClN, and it has a molecular weight of approximately 191.63 g/mol. This compound exhibits a variety of biological activities, making it a subject of interest in pharmaceutical research.

The synthesis of this compound typically involves several methods, including cyclization reactions. One notable method includes the cyclization of N-(2-chloro-phenyl)-N-methylacetamide with polyphosphoric acid. The compound can also be synthesized through reactions involving phenyl hydrazine and other derivatives, yielding various analogs with distinct biological activities .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Analgesic Activity : Studies have shown that this compound produces analgesia in animal models, such as the rat tail flick and hot plate tests. It has demonstrated comparable efficacy to standard analgesic drugs .

- Antimalarial Activity : Compounds related to this compound have shown promising antimalarial properties against Plasmodium falciparum, with some derivatives exhibiting IC50 values ranging from 0.014 to 5.87 µg/mL . This suggests potential for further development as antimalarial agents.

- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly against breast cancer cell lines (e.g., MDA-MB231), where it displayed moderate to significant activity . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its anticancer efficacy.

The mechanisms underlying the biological activities of this compound are still being elucidated. For analgesic effects, it is hypothesized that the compound may interact with pain receptors or modulate inflammatory pathways. In terms of antimalarial activity, similar quinoline compounds have been shown to inhibit hematin crystallization, which is crucial for the survival of malaria parasites .

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals distinct biological profiles based on substituents and their positions on the quinoline ring:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloroquinolin-2(1H)-one | Lacks methyl group at position 1 | Exhibits distinct biological activity |

| 8-Methylquinolin-2(1H)-one | Methyl group at position 8 | Different antimicrobial profile |

| 4-Aminoquinolin-2(1H)-one | Amino group at position 4 | Enhanced anticancer properties |

| 6-Nitroquinolin-2(1H)-one | Nitro group at position 6 | Increased reactivity in synthesis |

This table highlights how variations in chemical structure can lead to different biological activities, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

Several case studies have reported on the synthesis and evaluation of derivatives based on this compound:

- Anti-nociceptive Studies : In one study, various derivatives were synthesized and tested for anti-nociceptive activity using models like Eddy's hot plate and acetic acid-induced writhing response. Some compounds exhibited higher activity than standard analgesics .

- Antimalarial Evaluation : Another study focused on evaluating new quinoline derivatives against Plasmodium falciparum. Results indicated that certain derivatives displayed enhanced potency compared to traditional antimalarials like chloroquine .

- Anticancer Activity Assessment : A series of chloroquinoline derivatives were synthesized and tested against cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Eigenschaften

IUPAC Name |

4-chloro-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBIIUKJSLGVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284965 | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32262-17-2 | |

| Record name | 32262-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.